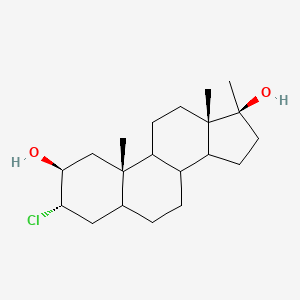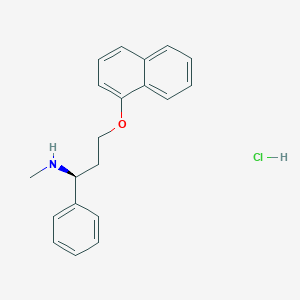![molecular formula C13H22N2O4 B13844207 2-[2-(2-Amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol](/img/structure/B13844207.png)
2-[2-(2-Amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2-Amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol is an organic compound with a complex structure that includes both amine and ether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol typically involves the reaction of dimethylamine with ethylene oxide . This reaction produces a stream rich in the desired compound, which is then further purified .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The reaction between dimethylamine and ethylene oxide is carried out in reactors designed to handle the exothermic nature of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .
Scientific Research Applications
2-[2-(2-Amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including its role as a biocide.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of surfactants, corrosion inhibitors, and low-density packaging foams.
Mechanism of Action
The mechanism of action of 2-[2-(2-Amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol involves its interaction with molecular targets and pathways. As a weak base, it can absorb greenhouse gases like carbon dioxide, making it useful in environmental applications . Its amine functionality allows it to act as a nucleophile in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-[2-(Dimethylamino)ethoxy]ethanol: This compound shares a similar structure and is used in similar applications, such as surfactants and corrosion inhibitors.
N,N-Dimethyl-2-(2-aminoethoxy)ethanol: Another related compound with similar functionalities and uses.
Uniqueness
2-[2-(2-Amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol is unique due to its specific combination of amine and ether functionalities, which provide it with distinct chemical properties and reactivity. Its ability to act as both a weak base and a nucleophile makes it versatile in various applications .
Properties
Molecular Formula |
C13H22N2O4 |
|---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
2-[2-(2-amino-4,6-dimethoxyphenoxy)ethyl-methylamino]ethanol |
InChI |
InChI=1S/C13H22N2O4/c1-15(4-6-16)5-7-19-13-11(14)8-10(17-2)9-12(13)18-3/h8-9,16H,4-7,14H2,1-3H3 |
InChI Key |
IAUYBAIWEAUBQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)CCOC1=C(C=C(C=C1OC)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid](/img/structure/B13844151.png)





![1-(2-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B13844182.png)




![5-hydroxy-1-[(Z)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B13844203.png)
![2-(6-(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2-yl)acetic acid](/img/structure/B13844211.png)
